An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 151 for PROTAC Synthesis
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 151 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of potent and selective PROTACs is the E3 ligase ligand-linker conjugate, which recruits an E3 ubiquitin ligase to the target protein, initiating its degradation. This technical guide provides a comprehensive overview of a specific conjugate, E3 Ligase Ligand-linker Conjugate 151, and its application in the synthesis of a potent dual degrader of the chromatin remodeling proteins SMARCA2 and SMARCA4. This document details the physicochemical properties of Conjugate 151, the quantitative degradation and anti-proliferative activity of the resulting PROTAC SMARCA2/4 degrader-36, and outlines the general experimental protocols for its synthesis and biological evaluation.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligand-linker Conjugates
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. E3 ligase ligand-linker conjugates are pre-formed building blocks that streamline the synthesis of PROTACs by providing a ready-to-use "warhead" for E3 ligase recruitment, which can then be coupled to a ligand for the target protein.
E3 Ligase Ligand-linker Conjugate 151: Properties and Application
E3 Ligase Ligand-linker Conjugate 151 is a specialized chemical entity designed for the efficient synthesis of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive handle for conjugation to a target protein ligand.
Physicochemical Properties of E3 Ligase Ligand-linker Conjugate 151
| Property | Value |
| Molecular Formula | C31H40N6O4S |
| Molecular Weight | 592.75 g/mol |
| Chemical Structure | A von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker. The exact structure is proprietary but is designed for conjugation. |
Table 1: Physicochemical properties of E3 Ligase Ligand-linker Conjugate 151.
Application in the Synthesis of PROTAC SMARCA2/4 degrader-36
E3 Ligase Ligand-linker Conjugate 151 is a crucial intermediate in the synthesis of PROTAC SMARCA2/4 degrader-36.[1] This degrader is a potent, dual-acting molecule that targets two key paralogs of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. The synthesis involves the conjugation of E3 Ligase Ligand-linker Conjugate 151 with a ligand that binds to the bromodomain of SMARCA2 and SMARCA4.
PROTAC SMARCA2/4 degrader-36: A Potent Dual Degrader
PROTAC SMARCA2/4 degrader-36 has demonstrated significant efficacy in the degradation of its target proteins and exhibits potent anti-proliferative effects in cancer cell lines.
Quantitative Degradation and Anti-proliferative Activity
| Parameter | SMARCA2 | SMARCA4 |
| DC50 (nM) | 0.22 | 0.85 |
Table 2: Degradation potency (DC50) of PROTAC SMARCA2/4 degrader-36 in relevant cell lines.
| Cell Line | gIC50 (nM) |
| NCI-H838 | 3.0 |
| Calu-6 | 280 |
Table 3: Anti-proliferative activity (gIC50) of PROTAC SMARCA2/4 degrader-36 in cancer cell lines.
Signaling Pathway and Therapeutic Rationale
The SWI/SNF Complex and the Role of SMARCA2/4
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are two mutually exclusive catalytic ATPase subunits of this complex.
Synthetic Lethality in SMARCA4-mutant Cancers
In a significant subset of human cancers, the SMARCA4 gene is mutated and inactivated. These cancer cells become dependent on the paralogous protein SMARCA2 for their survival. This phenomenon, known as synthetic lethality, provides a therapeutic window for selectively targeting and killing cancer cells with SMARCA4 mutations by inhibiting or degrading SMARCA2.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-mutant cancer.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs like SMARCA2/4 degrader-36. The specific details for the synthesis of E3 Ligase Ligand-linker Conjugate 151 and PROTAC SMARCA2/4 degrader-36 are described in Li Z, et al. J Med Chem. 2024 and patent US20230072658A1.
Synthesis of PROTAC SMARCA2/4 degrader-36
The synthesis of PROTAC SMARCA2/4 degrader-36 involves a convergent approach where the E3 Ligase Ligand-linker Conjugate 151 is coupled with the SMARCA2/4 ligand.
Caption: General synthetic workflow for PROTAC SMARCA2/4 degrader-36.
General Procedure:
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Synthesis of E3 Ligase Ligand-linker Conjugate 151: This involves the synthesis of the VHL ligand and its subsequent attachment to a suitable linker containing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne).
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Synthesis of SMARCA2/4 Ligand: The ligand targeting the bromodomain of SMARCA2/4 is synthesized with a complementary reactive functional group.
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Coupling Reaction: E3 Ligase Ligand-linker Conjugate 151 and the SMARCA2/4 ligand are reacted under appropriate coupling conditions (e.g., amide bond formation, click chemistry) to form the final PROTAC molecule.
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Purification: The crude product is purified using techniques such as flash chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure PROTAC SMARCA2/4 degrader-36.
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Characterization: The final product is characterized by analytical techniques such as LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 in cells treated with PROTAC SMARCA2/4 degrader-36.
Caption: Workflow for Western Blot analysis of protein degradation.
Procedure:
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Cell Culture and Treatment: Plate cells (e.g., NCI-H838) and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC SMARCA2/4 degrader-36 for a specified time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of PROTAC SMARCA2/4 degrader-36.
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a suitable density.
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Compound Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC SMARCA2/4 degrader-36.
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Incubation: Incubate the cells for a defined period (e.g., 72 hours).
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Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value by fitting the data to a dose-response curve.
Conclusion
E3 Ligase Ligand-linker Conjugate 151 serves as a valuable and efficient building block for the synthesis of potent PROTACs. Its successful application in the creation of PROTAC SMARCA2/4 degrader-36 highlights the potential of this strategy for developing novel therapeutics, particularly for cancers with specific genetic vulnerabilities such as SMARCA4 mutations. The data presented in this guide underscore the high potency and anti-proliferative activity of this degrader, warranting further investigation and development.
